molecular formula C12H14O B1395425 3-(2-Methylphenyl)cyclopentanone CAS No. 1181643-89-9

3-(2-Methylphenyl)cyclopentanone

Cat. No. B1395425
M. Wt: 174.24 g/mol
InChI Key: BXCHHGSLVCJENB-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)cyclopentanone is an organic compound . It is a member of the cyclopentanone family, which are cyclic ketones . The molecular formula of this compound is C12H14O .


Molecular Structure Analysis

The molecular structure of 3-(2-Methylphenyl)cyclopentanone consists of a five-membered cyclopentanone ring with a 2-methylphenyl group attached . The molecular weight of this compound is 174.24 g/mol .


Chemical Reactions Analysis

The chemical reactions of cyclopentanone derivatives have been studied extensively. For instance, the low-temperature oxidation of cyclopentanone has been investigated, revealing that the dominant product channel in the reaction of cyclopentanone radicals with O2 is HO2 elimination, yielding 2-cyclopentenone .


Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .

Scientific Research Applications

1. Chemical Synthesis and Derivative Formation

3-(2-Methylphenyl)cyclopentanone and related compounds have been explored in various chemical synthesis processes. For example, Haynes and Katsifis (1989) describe the base-induced formation of bicycloheptanones and bicyclooctanols from cyclopentanone derivatives, showcasing the potential of these compounds in complex chemical reactions (Haynes & Katsifis, 1989). Additionally, Xia (2007) outlines the use of cyclopentanone in the synthesis of the antihypertensive agent irbesartan, indicating its utility in pharmaceutical synthesis (Xia, 2007).

2. Fragrance Industry Applications

Cyclopentanone derivatives, including 3-(2-Methylphenyl)cyclopentanone, are used in the fragrance industry. Scognamiglio et al. (2012) discuss the use of such compounds as fragrance ingredients, highlighting their role in creating appealing scents (Scognamiglio et al., 2012).

3. Potential Therapeutic Applications

Cyclopentanone derivatives have shown potential in therapeutic applications. Ullah et al. (2021) demonstrated that a cyclopentanone derivative could attenuate memory impairment and reduce amyloid plaques formation, which are key features in Alzheimer's disease, suggesting its potential in treating neurodegenerative disorders (Ullah et al., 2021).

4. Advanced Material Synthesis

In the field of advanced materials, Wang et al. (2021) explored the conversion of Co2+-impregnated g-C3N4 into N-doped CNTs-confined Co nanoparticles using cyclopentanone derivatives, which is significant for hydrogenation rearrangement reactions in industrial chemistry (Wang et al., 2021).

5. Role in Medicinal Chemistry

In medicinal chemistry, cyclopentanone derivatives, including jasmonic acid and its analogs, have been reviewed for their synthesis and biological activities. These compounds have potential applications as drugs and prodrugs, as noted by Pirbalouti et al. (2014), indicating their significance in drug discovery and development (Pirbalouti et al., 2014).

Safety And Hazards

Cyclopentanone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin irritation and serious eye irritation .

properties

IUPAC Name

3-(2-methylphenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-4-2-3-5-12(9)10-6-7-11(13)8-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCHHGSLVCJENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)cyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JL Luche, C Petrier, JP Lansard… - The Journal of Organic …, 1983 - ACS Publications
for &'79 a via a phenyl copper reagent addition. See Ref IS; b49-66% yields were obtained in similar cases from arylzinc additions. See Ref 13 d; CSee Ref 16, transmetalation reactions …
Number of citations: 95 pubs.acs.org
Y Otomaru, K Okamoto, R Shintani… - The Journal of Organic …, 2005 - ACS Publications
C 2 -Symmetric bicyclo[2.2.2]octa-2,5-dienes containing benzyl, phenyl, and substituted phenyl groups at 2 and 5 positions were prepared enantiomerically pure by way of bicyclo[2.2.2]…
Number of citations: 235 pubs.acs.org
M Tenberge - Synthesis, 2022 - thieme-connect.com
Enantioselective methylene insertion into prochiral cyclobutanones is described providing access to chiral β-substituted cyclopentanones as important structural motif in synthesis and …
Number of citations: 0 www.thieme-connect.com

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